5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Overview
Description
5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a synthetic organic compound characterized by a cyclohexenone core substituted with phenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through an aldol condensation reaction between benzaldehyde and acetone, followed by cyclization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethylphenyl groups, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), organolithium reagents (RLi)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of cyclohexanol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-{[3-(methyl)phenyl]amino}cyclohex-2-en-1-one
- 5-Phenyl-3-{[3-(chloromethyl)phenyl]amino}cyclohex-2-en-1-one
- 5-Phenyl-3-{[3-(fluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Uniqueness
Compared to similar compounds, 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high metabolic stability and specific molecular interactions.
Properties
IUPAC Name |
5-phenyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)15-7-4-8-16(11-15)23-17-9-14(10-18(24)12-17)13-5-2-1-3-6-13/h1-8,11-12,14,23H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSXKROUNCILHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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